2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate acylating agent.
Introduction of the methoxytetrahydrothiopyran moiety: This step may involve the reaction of a tetrahydrothiopyran derivative with methanol under acidic or basic conditions.
Coupling of the two moieties: The final step involves coupling the cyclopentylthio group with the methoxytetrahydrothiopyran moiety using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions might occur at the acetamide nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, pending further research.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylthio)acetamide: Lacks the methoxytetrahydrothiopyran moiety.
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide: Lacks the cyclopentylthio group.
Uniqueness
2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is unique due to the presence of both the cyclopentylthio and methoxytetrahydrothiopyran moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2S2/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-19-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXJIGYBCPLQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CSC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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